3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid
Description
3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid is a sulfonamide-substituted benzoic acid derivative with the molecular formula C₁₇H₁₉NO₆S and a molecular weight of 365.41 g/mol . It features a 3,4-dimethoxyphenethylamine moiety linked via a sulfonyl group to the benzoic acid core (Figure 1). The compound is synthesized with high purity (98%) and is cataloged under CAS number 695191-70-9 . Its structural uniqueness lies in the ethylamino spacer between the sulfonyl group and the dimethoxyphenyl ring, which distinguishes it from simpler sulfonamide analogs.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-23-15-7-6-12(10-16(15)24-2)8-9-18-25(21,22)14-5-3-4-13(11-14)17(19)20/h3-7,10-11,18H,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRJLCUOYZYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenyl ethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a benzoic acid derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid
- Molecular Formula: C₁₅H₁₅NO₆S
- Molecular Weight : 337.35 g/mol
- Key Differences: Lacks the ethylamino spacer, with the sulfonyl group directly attached to the 3,4-dimethoxyphenyl ring. This reduces steric bulk and increases polarity compared to the target compound .
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid
- Molecular Formula : C₁₅H₁₄N₂O₅S
- Molecular Weight : 346.35 g/mol
- Key Differences: Substitutes the dimethoxyphenethyl group with an acetylamino-phenyl moiety.
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Molecular Weight : 381.36 g/mol
- Key Differences : Contains a triazine ring and methyl ester, making it a sulfonylurea herbicide. The benzoate ester contrasts with the free carboxylic acid in the target compound, affecting solubility and bioavailability .
Physicochemical Properties
*LogP values estimated based on structural fragments.
Biological Activity
3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C17H19NO6S and features a unique structure that includes a benzoic acid moiety linked to a sulfonamide group and a 3,4-dimethoxyphenyl ethylamine. This specific arrangement contributes to its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It can bind to specific receptors, influencing their activity and leading to various physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It has demonstrated the ability to reduce pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.054 | Induction of apoptosis |
| A549 (Lung) | 0.048 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 0.100 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act by disrupting microtubule dynamics, similar to other known anticancer agents.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI evaluated various derivatives of sulfonamide compounds, including this compound. The results indicated significant inhibitory effects on cancer cell proliferation and highlighted its potential as a lead compound for further development in cancer therapy .
- Inflammation Model : In a model of inflammation, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its utility in managing inflammatory conditions .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other sulfonamide-based compounds. Its specific substitutions provide enhanced biological activity compared to traditional sulfonamides.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Simple sulfonamide | Moderate antibacterial |
| Compound B | Aromatic substitutions | High anticancer activity |
| This compound | Unique benzoic acid and sulfonamide linkage | Significant anti-inflammatory and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
